2,4-Dinitrophenylacetic acid

Catalog No.
S599032
CAS No.
643-43-6
M.F
C8H6N2O6
M. Wt
226.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrophenylacetic acid

CAS Number

643-43-6

Product Name

2,4-Dinitrophenylacetic acid

IUPAC Name

2-(2,4-dinitrophenyl)acetic acid

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

InChI

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12)

InChI Key

KCNISYPADDTFDO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O

Synonyms

2,4-dinitrophenylacetate, 2,4-dinitrophenylacetic acid, 2,4-dinitrophenylacetic acid, potassium salt

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC([N+](=O)[O-])[N+](=O)[O-]

Application in Acid-Base Titration

Application in the Synthesis of Parabactin Azide

Application in Organic Synthesis

Application in the Production of Dyes, Pharmaceuticals, and Agricultural Chemicals

Application in Coupling Reactions

Application in Infrared Spectroscopy

2,4-Dinitrophenylacetic acid is an organic compound with the molecular formula C8H6N2O6C_8H_6N_2O_6. It consists of a phenyl ring substituted with two nitro groups at the 2 and 4 positions and an acetic acid moiety. This compound is known for its distinctive yellow-orange color, which is attributed to the presence of nitro groups that contribute to its electronic properties. It is primarily used in analytical chemistry as a reagent and indicator due to its ability to undergo color changes in response to pH variations.

DNPA's mechanism of action depends on the specific application. In derivatization, it reacts with amine groups, forming a stable amide and altering the original molecule's properties for easier analysis.

DNPA is considered a hazardous material due to several factors:

  • Toxicity: DNPA is a suspected mutagen and may cause respiratory irritation upon inhalation. Direct contact can irritate skin and eyes [].
  • Flammability: DNPA is combustible and may ignite under heat or exposure to open flames [].
  • Reactivity: DNPA can react violently with strong oxidizing agents [].

The primary reactions involving 2,4-Dinitrophenylacetic acid include:

  • Acid-Base Reactions: It can react with bases such as sodium hydroxide, resulting in a color change that can be used for titration purposes. The reaction typically shows a transition from colorless to pale yellow as the pH increases .
  • Formation of Esters: 2,4-Dinitrophenylacetic acid can react with alcohols to form esters, which are often used in various chemical applications.
  • Electrophilic Substitution: The nitro groups in the compound make the aromatic ring susceptible to further electrophilic substitution reactions, allowing for the introduction of additional substituents.

Several methods exist for synthesizing 2,4-Dinitrophenylacetic acid:

  • Nitration of Acetic Acid Derivatives: Starting from acetic acid derivatives, nitration can introduce nitro groups at the 2 and 4 positions of the phenyl ring.
  • Reactions with Dinitrochlorobenzene: A common method involves reacting dinitrochlorobenzene with acetic acid in the presence of a base to yield 2,4-Dinitrophenylacetic acid .
  • Direct Acylation: Acylation of 2,4-dinitrophenol can also yield this compound through Friedel-Crafts acylation techniques.

2,4-Dinitrophenylacetic acid has various applications:

  • Analytical Chemistry: It is widely used as an indicator in acid-base titrations due to its clear color change.
  • Biochemical Assays: The compound serves as a reagent for detecting aldehydes and ketones through the formation of colored derivatives.
  • Research: It is utilized in studies involving resonance and acidity comparisons among aromatic compounds.

Interaction studies involving 2,4-Dinitrophenylacetic acid focus on its reactivity with various biological and chemical agents. For instance:

  • Complex Formation: The compound can form complexes with metal ions, which may alter its spectral properties.
  • Reactivity with Amines: Investigations into how it interacts with amines reveal potential pathways for synthesizing new derivatives or assessing biological activity.

These studies help elucidate the compound's behavior in different chemical environments.

Several compounds share structural or functional similarities with 2,4-Dinitrophenylacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-DinitrophenolHydroxyl group on a dinitro-substituted phenolUsed primarily as a reagent for carbonyl detection
2,4-DinitrophenylhydrazineHydrazine derivative with dinitro substituentsCommonly used for identifying carbonyl compounds
Nitroacetic AcidAcetic acid with a single nitro groupLess reactive than 2,4-Dinitrophenylacetic acid

Uniqueness of 2,4-Dinitrophenylacetic Acid: Its dual role as both an analyte and an indicator in titrations distinguishes it from other similar compounds. The specific placement of nitro groups enhances its reactivity and colorimetric properties, making it particularly valuable in analytical applications .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

643-43-6

General Manufacturing Information

Benzeneacetic acid, 2,4-dinitro-: INACTIVE

Dates

Last modified: 08-15-2023

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